An In-Depth Technical Guide to 3-O-Demethylmonensin B
An In-Depth Technical Guide to 3-O-Demethylmonensin B
Introduction to 3-O-Demethylmonensin B
3-O-Demethylmonensin B is a chemical analogue of Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. The "3-O-demethyl" designation indicates the removal of a methyl group from the hydroxyl group at the 3rd position of the monensin molecule. This structural modification can potentially alter the molecule's biological activity, solubility, and pharmacokinetic properties.
Monensins, as a class, are known for their ability to form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across lipid membranes.[1] This ionophoric activity disrupts cellular ion homeostasis, leading to their well-documented antimicrobial and anticoccidial properties.[2][3]
Chemical and Physical Properties
Based on available data, the fundamental properties of 3-O-Demethylmonensin B are summarized below.
| Property | Value | Source |
| Molecular Formula | C34H58O11 | [4] |
| Molecular Weight | 642.8 g/mol | [4] |
| CAS Number | 109345-56-4 | [4] |
| IUPAC Name | (2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid | [4] |
Presumed Mechanism of Action: Ionophoric Activity
The biological activity of monensin and its derivatives is primarily attributed to their function as ionophores.[5][6] It is highly probable that 3-O-Demethylmonensin B shares this fundamental mechanism of action.
Signaling Pathway of Monensin's Ionophoric Action:
Caption: Proposed mechanism of action for Monensin, likely shared by 3-O-Demethylmonensin B.
This process involves the formation of a lipid-soluble complex with a sodium ion, facilitating its transport into the cell in exchange for a proton.[5] This disruption of the natural ion gradients across the cell membrane leads to a decrease in intracellular pH and ultimately, cellular stress and death.[2]
Potential Biological Activities
While specific studies on 3-O-Demethylmonensin B are lacking, we can infer its potential biological activities from research on related compounds.
-
Antimicrobial Activity: Monensin A exhibits activity against Gram-positive bacteria.[5] It is plausible that 3-O-Demethylmonensin B would also possess antimicrobial properties, although its spectrum and potency would require experimental verification.
-
Anticoccidial Activity: Monensin is widely used in veterinary medicine to control coccidiosis in poultry and as a growth promoter in cattle.[3] The efficacy of 3-O-Demethylmonensin B in this context is unknown.
-
Anticancer and Other Activities: Research has explored the potential of monensin and its derivatives as anticancer, antiviral, and antimalarial agents.[2][6] The structural modification in 3-O-Demethylmonensin B could modulate these activities, potentially leading to enhanced efficacy or a different pharmacological profile.
Experimental Protocols: A Call for Future Research
The absence of published studies on 3-O-Demethylmonensin B means there are no established experimental protocols for its synthesis, purification, or biological evaluation. Future research should focus on:
Workflow for Synthesis and Biological Evaluation:
Caption: A proposed experimental workflow for the investigation of 3-O-Demethylmonensin B.
-
Synthesis and Purification: Developing a robust and scalable method for the synthesis or isolation of 3-O-Demethylmonensin B is a critical first step. This would likely involve chemical modification of Monensin B or potentially targeted fermentation of Streptomyces strains.
-
In Vitro and In Vivo Studies: A comprehensive panel of in vitro assays is needed to screen for its biological activities. Promising results would then need to be validated in appropriate in vivo models to assess efficacy and safety.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by 3-O-Demethylmonensin B will be crucial for understanding its therapeutic potential and for guiding further drug development efforts.
Conclusion and Future Directions
3-O-Demethylmonensin B represents an under-investigated derivative of the well-known ionophore, Monensin. While its fundamental chemical properties are documented, a significant void exists in the scientific literature regarding its biological activity and mechanism of action. The structural difference from its parent compound suggests the potential for a modified or novel pharmacological profile. This guide underscores the urgent need for dedicated research to unlock the potential of 3-O-Demethylmonensin B. Such studies would not only contribute to a deeper understanding of ionophore biology but could also pave the way for the development of new therapeutic agents for a range of diseases. Researchers in the fields of medicinal chemistry, microbiology, and oncology are encouraged to explore this promising, yet enigmatic, molecule.
References
- 1. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monensin - Wikipedia [en.wikipedia.org]
